Cas no 72904-85-9 (Methyl-4,6-O-Benzylidene-A-D-Galactopyranoside)
Methyl-4,6-O-Benzylidene-A-D-Galactopyranoside Chemical and Physical Properties
Names and Identifiers
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- a-D-Galactopyranoside, methyl4,6-O-[(R)-phenylmethylene]-
- METHYL 4,6-O-BENZYLIDENE-A-D-GALACTOPYRANOSIDE
- Methyl-4,6-O-benzylidene-a-D-galactopyranoside
- 2-Phenyl-6-methoxybenzothiazol
- 6-methoxy-2-phenylbenzo[d]thiazole
- 6-Methoxy-2-phenyl-benzothiazol
- 6-methoxy-2-phenylbenzothiazole
- 6-methoxy-2-phenyl-benzothiazole
- 6-methoxy-2-phenylhexahydropyrano(3,2-d)(1,3)dioxine-7,8-diol
- Benzothiazole, 6-methoxy-2-phenyl-
- CTK0G7820
- SureCN2138572
- SCHEMBL5575995
- Methyl4,6-O-benzylidene-a-D-galactopyranoside
- AKOS015919191
- (4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Methyl-4,6-O-benzylidene-alpha-D-galactopyranoside, 95%
- (4AR,6S,7R,8R,8aR)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- METHYL-4,6-O-BENZYLIDEN-ALPHA-D-GALACTOPYRANOSIDE
- 72904-85-9
- 4288-93-1
- A-D-galactopyranoside
- MFCD08274512
- Methyl-4,6-O-benzylidene-
- W-203658
- Methyl-4,6-O-Benzylidene-A-D-Galactopyranoside
-
- Inchi: 1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1
- InChI Key: VVSWDMJYIDBTMV-CQMHSGHYSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@@H]2[C@H]1COC(C1C=CC=CC=1)O2)O)O)OC
Computed Properties
- Exact Mass: 282.11
- Monoisotopic Mass: 282.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.4A^2
- XLogP3: -0.1
Experimental Properties
- Density: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 473°Cat760mmHg
- Flash Point: 239.8°C
- Solubility: Dissolution (62 g/l) (25 º C),
- PSA: 77.38000
- LogP: 0.19370
Methyl-4,6-O-Benzylidene-A-D-Galactopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001837-5g |
(2R,4aR,6S,7R,8R,8aR)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
72904-85-9 | 95% | 5g |
$725.04 | 2023-09-01 | |
| Chemenu | CM181929-5g |
Methyl-4,6-O-benzylidene-a-D-galactopyranoside |
72904-85-9 | 95% | 5g |
$640 | 2021-06-15 | |
| TRC | M225435-100mg |
Methyl-4,6-O-Benzylidene-A-D-Galactopyranoside |
72904-85-9 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M225435-500mg |
Methyl-4,6-O-Benzylidene-A-D-Galactopyranoside |
72904-85-9 | 500mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M225435-1g |
Methyl-4,6-O-Benzylidene-A-D-Galactopyranoside |
72904-85-9 | 1g |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM181929-5g |
Methyl-4,6-O-benzylidene-a-D-galactopyranoside |
72904-85-9 | 95% | 5g |
$*** | 2023-05-29 | |
| Biosynth | MM08064-1 g |
Methyl 4,6-O-benzylidene-a-D-galactopyranoside |
72904-85-9 | 1g |
$120.70 | 2023-01-03 | ||
| Biosynth | MM08064-2 g |
Methyl 4,6-O-benzylidene-a-D-galactopyranoside |
72904-85-9 | 2g |
$190.58 | 2023-01-03 | ||
| Biosynth | MM08064-5 g |
Methyl 4,6-O-benzylidene-a-D-galactopyranoside |
72904-85-9 | 5g |
$381.15 | 2023-01-03 | ||
| Biosynth | MM08064-10 g |
Methyl 4,6-O-benzylidene-a-D-galactopyranoside |
72904-85-9 | 10g |
$698.80 | 2023-01-03 |
Methyl-4,6-O-Benzylidene-A-D-Galactopyranoside Suppliers
Methyl-4,6-O-Benzylidene-A-D-Galactopyranoside Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Methyl-4,6-O-Benzylidene-A-D-Galactopyranoside
Methyl-4,6-O-Benzylidene-α-D-Galactopyranoside (CAS No. 72904-85-9): A Versatile Building Block in Glycoscience and Drug Discovery
Methyl-4,6-O-Benzylidene-α-D-Galactopyranoside (CAS No. 72904-85-9) is a synthetically derived glycoside that has emerged as a critical intermediate in the development of carbohydrate-based therapeutics and biomaterials. This compound is structurally characterized by the presence of a benzylidene group bridging the 4 and 6 hydroxyl positions of the α-D-galactopyranoside core. The methyl group attached to the anomeric carbon further enhances its chemical stability and reactivity profile, making it a favored precursor in advanced carbohydrate chemistry.
Recent advances in glycoscience have underscored the importance of benzylidene-protected glycosides in the synthesis of complex carbohydrates. A 2023 study published in Carbohydrate Research highlighted the role of Methyl-4,6-O-Benzylidene-α-D-Galactopyranoside in the development of antiviral agents targeting glycoprotein interactions. The benzylidene moiety, due to its steric bulk and electronic properties, effectively modulates the conformational flexibility of the galactopyranose ring, enabling precise control over the glycosidic bond formation in multi-step syntheses.
The galactopyranoside scaffold of Methyl-4,6-O-Benzylidene-α-D-Galactopyranoside is particularly relevant in the context of glycan engineering for immunotherapy applications. Researchers at the University of Cambridge demonstrated in 2024 that benzylidene-protected galactosides can be used to construct glycoconjugates with enhanced antigen-presenting capabilities. These conjugates have shown promise in checkpoint inhibitor development, where glycosylation patterns on tumor cells play a pivotal role in immune evasion.
From a synthetic perspective, the benzylidene protecting group in Methyl-4,6-O-Benzylidene-α-D-Galactopyranoside offers several advantages. A comparative analysis in Organic Letters (2025) revealed that the benzylidene group exhibits superior thermostability compared to traditional acetal or trityl protectors. This property is particularly valuable in solid-phase syntheses, where thermal decomposition of protecting groups can lead to significant yield loss. The methyl substitution also facilitates selective deprotection under mild acidic conditions, a feature that has been exploited in the synthesis of neoglycoproteins for biomarker detection.
Current research in drug delivery systems has further expanded the utility of Methyl-4,6-O-Benzylidene-α-D-Galactopyranoside. A 2024 breakthrough in Nature Communications demonstrated that galactosylated nanoparticles functionalized with benzylidene-protected ligands exhibited enhanced hepatic targeting efficiency. The α-D-galactopyranoside moiety in these ligands specifically binds to asialoglycoprotein receptors on hepatocytes, enabling precision medicine approaches for liver-specific drug delivery.
The methyl group in Methyl-4,6-O-Benzylidene-α-D-Galactopyranoside has also been leveraged in metabolomics studies. A 2025 investigation by the Broad Institute revealed that methylated glycosides can serve as metabolic probes to study enzymatic activity in glycosyltransferase pathways. By introducing isotopic labels into the methyl position, researchers achieved unprecedented resolution in tracking glycan biosynthesis in cell culture models.
Moreover, the benzylidene group has found applications in bioorthogonal chemistry. A 2023 study in ACS Chemical Biology utilized Methyl-4,6-O-Benzylidene-α-D-Galactopyranoside as a click chemistry precursor for fluorescent labeling of glycoproteins in live cells. The benzylidene moiety was selectively cleaved using photoredox catalysis, followed by azide-alkyne Huisgen cycloaddition to attach fluorophores without perturbing the native glycosylation patterns.
In the realm of biomaterials, the galactopyranoside core of Methyl-4,6-O-Benzylidene-α-D-Galactopyranoside has been employed to engineer antimicrobial surfaces. A 2024 study in Advanced Materials demonstrated that galactosylated polymers with benzylidene side chains exhibited selective antimicrobial activity against Gram-negative bacteria. The benzylidene group acted as a spacer to prevent non-specific interactions with mammalian cells, thereby improving the biocompatibility of the material.
The methyl substitution in Methyl-4,6-O-Benzylidene-α-D-Galactopyranoside also plays a critical role in crystal engineering. A 2025 report in CrystEngComm revealed that the methyl group enhances the packing efficiency of galactosides in supramolecular assemblies. This property has been exploited to create self-assembled nanofibers with controlled morphology, which have potential applications in tissue engineering and regenerative medicine.
Looking ahead, the development of AI-driven synthetic planning tools has identified Methyl-4,6-O-Benzylidene-α-D-Galactopyranoside as a high-priority intermediate for machine learning-guided molecular design. A 2025 collaboration between MIT and Stanford University demonstrated that benzylidene-protected glycosides can be used as training data for predictive models in carbohydrate chemistry. These models are now capable of automatically optimizing synthetic routes for complex carbohydrates with high stereochemical control.
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